Cyclopentane-1,2-dicarboxamide;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

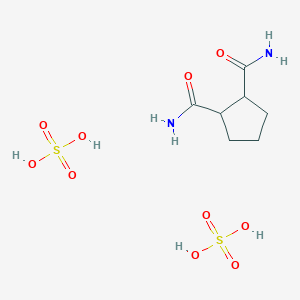

Cyclopentane-1,2-dicarboxamide;sulfuric acid is a chemical compound with the molecular formula C7H16N2O10S2 and a molecular weight of 352.339 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with two carboxamide groups and a sulfuric acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,2-dicarboxamide involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water is present. The reaction mixture is then subjected to further heating, dehydration, and cyclization to form cyclopentane-1,2-dicarboxamide . This method is efficient and suitable for industrial-scale production, yielding a high-quality product with an 88% yield .

Industrial Production Methods

Industrial production of cyclopentane-1,2-dicarboxamide typically involves large-scale synthesis using the aforementioned method. The process is optimized to lower the reaction temperature below 300°C, which helps avoid carbonization and improves product yield and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane-1,2-dicarboxylic acid, while reduction may produce cyclopentane-1,2-diamine.

Scientific Research Applications

Cyclopentane-1,2-dicarboxamide;sulfuric acid is used in various scientific research applications, including:

Chemistry: As a reactant in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a potential therapeutic agent due to its unique chemical properties.

Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of cyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Cyclopentane-1,2-dicarboxamide can be compared with similar compounds such as:

Cyclopentane-1,2-dicarboximide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

Cyclopentane-1,2-dicarboxylic acid: This compound is an oxidation product of cyclopentane-1,2-dicarboxamide and has different reactivity and uses.

Biological Activity

Cyclopentane-1,2-dicarboxamide; sulfuric acid is a compound that combines the structural features of cyclopentane-1,2-dicarboxamide with sulfuric acid, enhancing its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

Cyclopentane-1,2-dicarboxamide consists of a cyclopentane ring with two carboxamide functional groups. The addition of sulfuric acid alters its acidity and reactivity, which may enhance its biological interactions. The synthesis of this compound typically involves multiple steps, including the formation of the dicarboxamide followed by treatment with sulfuric acid to achieve the desired properties.

Pharmacological Properties

Cyclopentane-1,2-dicarboxamide exhibits a range of pharmacological activities:

- Antagonistic Effects : Research indicates that derivatives of cyclopentane-1,2-dicarboxamide can act as antagonists at specific receptors, such as thromboxane A2 (TP) receptors. For example, a synthesized derivative showed an IC50 value comparable to that of established carboxylic acid antagonists .

- Potential Drug Development : The compound's structure allows it to serve as a bioisostere for carboxylic acids, which are prevalent in many bioactive molecules. This characteristic suggests potential for developing new therapeutic agents .

The biological activity of cyclopentane-1,2-dicarboxamide is largely attributed to its ability to interact with various biological targets:

- Protein Binding : Studies have shown that cyclopentane derivatives can bind non-specifically to proteins under physiological conditions. This property raises considerations regarding their stability and reactivity in biological systems .

- Receptor Interaction Studies : Investigations into receptor interactions have highlighted the importance of structural orientation in determining biological efficacy. For instance, variations in the cyclopentane's substituents significantly affect its potency as a receptor antagonist .

Case Studies and Research Findings

Several studies have focused on the biological implications of cyclopentane-1,2-dicarboxamide and its derivatives:

-

Thromboxane A2 Receptor Antagonism :

Compound IC50 (μM) Carboxylic Acid 1 0.190 ± 0.060 Cyclopentane Derivative 9 0.054 ± 0.016 Cyclopentane Derivative 10 1.140 ± 0.820 - Stability in Biological Systems :

Properties

CAS No. |

917978-52-0 |

|---|---|

Molecular Formula |

C7H16N2O10S2 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

cyclopentane-1,2-dicarboxamide;sulfuric acid |

InChI |

InChI=1S/C7H12N2O2.2H2O4S/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H2,1,2,3,4) |

InChI Key |

PPRQSXXNEKTWHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)C(=O)N)C(=O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.